Tecadenoson

Übersicht

Beschreibung

Tecadenoson is a novel selective A1 adenosine receptor agonist. It is primarily being evaluated for its potential in converting paroxysmal supraventricular tachycardia (PSVT) to sinus rhythm . This compound selectively stimulates the A1 adenosine receptor, which plays a crucial role in slowing the conduction of electrical impulses in the atrioventricular (AV) node of the heart .

Vorbereitungsmethoden

Die Synthese von Tecadenoson beinhaltet eine enzymatische Transglykosylierung. Eine Purin-Nucleoside-Phosphorylase aus Aeromonas hydrophila wird verwendet, um die Synthese von this compound zu katalysieren, indem die Kohlenhydratgruppe von einem Nucleoside-Donor auf eine heterocyclische Base übertragen wird . Dieses Verfahren hat unter Screening-Bedingungen gute Umsätze (49-67 %) gezeigt .

Analyse Chemischer Reaktionen

Tecadenoson unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound verändern und so seine chemischen Eigenschaften beeinflussen.

Substitution: Substitutionsreaktionen können an verschiedenen Positionen am this compound-Molekül stattfinden, was zur Bildung verschiedener Derivate führt.

Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

-

Management of Paroxysmal Supraventricular Tachycardia (PSVT) :

- Clinical trials have demonstrated that tecadenoson can effectively convert PSVT to normal sinus rhythm. In a multicenter trial, an optimal regimen of 300 µg/600 µg was identified, achieving a conversion rate of 90% among patients with symptomatic PSVT .

- The drug's rapid action is notable; median time to conversion was less than one minute for higher dose regimens .

- Atrial Fibrillation :

- Potential Use in Cardiac Resuscitation :

Safety Profile

This compound's selective action minimizes common side effects associated with other adenosine receptor agonists. Clinical studies report fewer instances of flushing, dyspnea, and hypotension compared to traditional treatments like adenosine . The drug has also shown a lower incidence of post-conversion atrial fibrillation .

Case Studies

- Study on PSVT Management : A randomized controlled trial involving 181 patients evaluated multiple dosing regimens of this compound against placebo. The study concluded that higher doses significantly increased conversion rates and reduced adverse events compared to placebo, highlighting this compound's therapeutic potential in acute settings .

- Phase II Trial for Atrial Fibrillation : In this study, patients received varying doses of intravenous this compound to assess its impact on heart rhythm stabilization. Results indicated effective conversion rates with minimal side effects, supporting further investigation into its use for atrial fibrillation management .

Summary Table of Findings

Wirkmechanismus

Tecadenoson selectively stimulates the A1 adenosine receptor. Stimulation of this receptor slows the conduction of electrical impulses in the AV node of the heart, reducing the number of electrical impulses that reach the ventricles . This action helps in converting PSVT to normal sinus rhythm without significantly affecting blood pressure .

Vergleich Mit ähnlichen Verbindungen

Tecadenoson wird mit anderen A1-Adenosinrezeptoragonisten wie Selodenoson und PJ-875 verglichen . Während alle diese Verbindungen auf den A1-Rezeptor abzielen, ist this compound einzigartig in seiner hohen Selektivität und reduzierten Nebenwirkungen. Weitere ähnliche Verbindungen sind:

Selodenoson: Ein weiterer selektiver A1-Adenosinrezeptoragonist, der für ähnliche therapeutische Zwecke eingesetzt wird.

PJ-875: Eine Verbindung mit ähnlichen pharmakologischen Eigenschaften, aber unterschiedlicher chemischer Struktur.

N6-Cyclopentyl-Adenosin (CPA): Eine strukturell ähnliche Verbindung mit unterschiedlichen pharmakologischen Eigenschaften.

This compound zeichnet sich durch seine günstige Bindungsselektivität und die zusätzliche Löslichkeit aus, die durch den Furan-Sauerstoff in seiner Struktur vermittelt wird .

Biologische Aktivität

Tecadenoson is a novel selective A1 adenosine receptor agonist that has been primarily evaluated for its efficacy in converting paroxysmal supraventricular tachycardia (PSVT) to normal sinus rhythm. This compound selectively stimulates the A1 adenosine receptor, which plays a crucial role in cardiac conduction and has implications for therapeutic applications in cardiology.

This compound acts by selectively binding to the A1 adenosine receptor, which is located in the atrioventricular (AV) node of the heart. The stimulation of this receptor leads to:

- Slowed conduction of electrical impulses : This action reduces the frequency of electrical impulses reaching the ventricles, thereby aiding in the conversion of PSVT to sinus rhythm without significantly affecting blood pressure.

- Lower incidence of adverse effects : Compared to non-selective adenosine agonists, this compound is associated with fewer side effects such as flushing, dyspnea, and hypotension due to its selective action on the A1 receptor rather than stimulating other adenosine receptor subtypes (A2A, A2B, A3) .

Clinical Trials and Efficacy

Multiple clinical trials have assessed the safety and efficacy of this compound. Key findings include:

- Phase I and II Trials : These studies demonstrated that this compound effectively converts PSVT to normal sinus rhythm in a significant percentage of patients. In one study, an optimal regimen (300 µg/600 µg) converted 90% of patients (28 out of 31) rapidly .

- Phase III Trials : Ongoing trials are evaluating this compound's effectiveness compared to standard treatments like adenosine. Early results suggest that this compound may provide a more favorable safety profile .

Comparative Analysis with Other Adenosine Agonists

The following table summarizes the biological activity and clinical outcomes associated with this compound compared to traditional adenosine:

| Characteristic | This compound | Adenosine |

|---|---|---|

| Receptor Selectivity | Selective for A1 | Non-selective |

| Primary Use | Conversion of PSVT | Conversion of PSVT |

| Common Side Effects | Fewer (e.g., flushing, hypotension) | More frequent (e.g., flushing, chest discomfort) |

| Conversion Rate in Trials | ~90% effectiveness | Variable effectiveness |

| Phase of Trials | Phase III ongoing | Established use |

Case Studies

Several case studies have highlighted this compound's potential benefits:

- In a controlled study involving patients with recurrent PSVT, administration of this compound resulted in rapid conversion to sinus rhythm without significant hemodynamic instability. Patients reported minimal side effects compared to historical data on adenosine use .

- Another study emphasized the lower incidence of atrial fibrillation post-conversion with this compound compared to adenosine, suggesting a potentially safer profile for patients at risk .

Eigenschaften

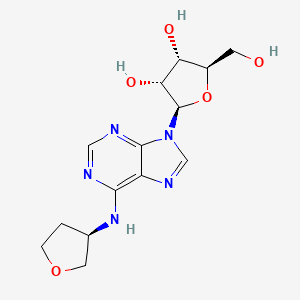

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(3R)-oxolan-3-yl]amino]purin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O5/c20-3-8-10(21)11(22)14(24-8)19-6-17-9-12(15-5-16-13(9)19)18-7-1-2-23-4-7/h5-8,10-11,14,20-22H,1-4H2,(H,15,16,18)/t7-,8-,10-,11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESBDSFYJMDRJY-BAYCTPFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]1NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174415 | |

| Record name | Tecadenoson | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tecadenoson selectively stimulates the A1 adenosine receptor. Stimulation of the A1 adenosine receptor slows the conduction of electrical impulses in the AV node of the heart, a region that controls the transmission of electrical impulses from the atria to the ventricles. | |

| Record name | Tecadenoson | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04954 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

204512-90-3 | |

| Record name | Tecadenoson | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204512-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tecadenoson [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204512903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tecadenoson | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04954 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tecadenoson | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TECADENOSON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ1X96601Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.